molecular formula C11H20N2O5 B1394920 2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid CAS No. 56612-14-7

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Cat. No. B1394920
CAS RN: 56612-14-7
M. Wt: 260.29 g/mol
InChI Key: CPKYOLYXEKQWSL-UHFFFAOYSA-N
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Patent
US08283354B2

Procedure details

The ester was taken up in 49 mL of methanol, and to this was added a 1 M NaOH solution (25.1 mL, 25 mmol). The reaction mixture was heated at 65° C. for 3 h. The reaction mixture was cooled, and methanol was removed under reduced pressure. The residue was diluted with 50 mL of water and acidified with glacial acetic acid until the pH was 5. This solution was extracted with EtOAc (50 mL), and the organic layer was separated and dried over Na2SO4, and the solvent was removed under reduced pressure to give {[2-(tert-Butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino}-acetic acid as an oil.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH2:5][N:6]([C:8](=[O:19])[CH2:9][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH3:11])[CH3:7])C.[OH-].[Na+]>CO>[C:15]([O:14][C:12]([N:10]([CH3:11])[CH2:9][C:8]([N:6]([CH2:5][C:4]([OH:20])=[O:3])[CH3:7])=[O:19])=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(C)C(CN(C)C(=O)OC(C)(C)C)=O)=O
Step Two
Name
Quantity
25.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
49 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)N(C)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.